N1-benzyl-N2-(2-hydroxypropyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-hydroxypropyl)oxalamide is an organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide group, which consists of two amide groups connected by an oxalyl group. This particular compound has a benzyl group attached to one nitrogen atom and a 2-hydroxypropyl group attached to the other nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of benzylamine with 2-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out in large reactors with precise temperature and pressure control. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N1-benzyl-N2-(2-oxopropyl)oxalamide.
Reduction: Formation of N1-benzyl-N2-(2-hydroxypropyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-benzyl-N2-(2-hydroxypropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-hydroxypropyl)oxalamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target molecules, influencing their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide
- N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
Uniqueness
N1-benzyl-N2-(2-hydroxypropyl)oxalamide is unique due to the presence of both a benzyl group and a 2-hydroxypropyl group. This combination of functional groups imparts specific chemical and biological properties, making it a versatile compound for various applications. The hydroxyl group enhances its solubility in polar solvents, while the benzyl group provides hydrophobic character, allowing it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
N-benzyl-N'-(2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(15)7-13-11(16)12(17)14-8-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSNABHFGBXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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